molecular formula C22H29NO4 B579893 Demethyl calyciphylline A CAS No. 1584236-34-9

Demethyl calyciphylline A

Cat. No.: B579893
CAS No.: 1584236-34-9
M. Wt: 371.477
InChI Key: RYVGXCFPXHFNSQ-GCYUWPRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Demethyl calyciphylline A undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Properties

IUPAC Name

2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-11-9-23(27)10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVGXCFPXHFNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of discovering Demethyl calyciphylline A alongside Longeracemine?

A1: The discovery of this compound (2), described as a new compound, alongside Longeracemine (1) suggests that Daphniphyllum longeracemosum K. Rosenthal likely produces a variety of structurally related alkaloids []. This finding opens avenues for further research into the chemical diversity and potential bioactivities of compounds within this plant species.

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